N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide
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Description
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide, also known as PEAQX, is a compound that has been extensively studied for its potential therapeutic applications. PEAQX is a selective antagonist of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Activities
Research has explored the synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide derivatives, revealing their potential as antioxidants, analgesics, and anti-inflammatory agents. One study detailed the synthesis process and characterized the compound's structure through various analytical methods. The synthesized compound exhibited significant DPPH radical scavenging activity, indicating its antioxidant capacity. Additionally, it showed noticeable analgesic and anti-inflammatory activities in vivo, compared to standard drugs, suggesting its potential for therapeutic applications in managing pain and inflammation (Nayak et al., 2014).
Memory Enhancement Effects
Another area of interest has been the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory enhancement in mice. The study synthesized the compound using a series of chemical reactions and evaluated its impact on memory through the swimming maze test. Results suggested that the compound has potential effects on enhancing memory ability in mice, providing a basis for further research into its mechanisms and potential as a cognitive enhancer (Li Ming-zhu, 2008).
properties
IUPAC Name |
2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-18-7-9-20(10-8-18)26-17-21(25)22-11-12-23-13-15-24(16-14-23)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTNSCNVWMPGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide |
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